Esorubicin hydrochloride is derived from doxorubicin, a well-known chemotherapeutic agent. It belongs to the class of drugs known as anthracyclines, which are characterized by their tetracyclic structure and are produced from the bacterium Streptomyces. The chemical structure can be represented by the International Chemical Identifier (CAS) number 63950-06-1 .
The synthesis of esorubicin hydrochloride involves several key steps that transform doxorubicin into this derivative. The primary method of synthesis includes:
The molecular structure of esorubicin hydrochloride can be described as follows:
Esorubicin hydrochloride participates in several chemical reactions relevant to its functionality:
The mechanism of action of esorubicin hydrochloride is primarily through:
Esorubicin hydrochloride exhibits several notable physical and chemical properties:
Esorubicin hydrochloride has significant applications in oncology:
Epirubicin hydrochloride ((8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-arabino-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,12-naphthacenedione hydrochloride) is a semisynthetic anthracycline glycoside antibiotic derived from doxorubicin. Its molecular formula is C₂₇H₂₉NO₁₁·HCl, with a molar mass of 579.98 g/mol [7]. The compound features a tetracyclic quinone-hydroquinone chromophore (aglycone) covalently linked to the amino sugar daunosamine.
The critical stereochemical distinction between epirubicin and doxorubicin resides at carbon 4′ of the sugar moiety: epirubicin possesses an axial hydroxyl group at this position due to its L-arabino configuration, whereas doxorubicin has an equatorial hydroxyl group (D-gluco configuration) [3] [4]. This epimerization profoundly influences the molecule’s three-dimensional orientation, altering its DNA-binding kinetics, metabolic stability, and cellular efflux mechanisms. The (8S,10S) stereochemistry of the aglycone further defines its spatial interaction with biological targets, particularly in stabilizing the topoisomerase II-DNA cleavage complex [5] [6].
Table 1: Key Stereochemical Features of Epirubicin Hydrochloride
Chiral Center | Configuration | Biological Significance |
---|---|---|
C-4′ (Sugar) | L-arabino | Enhanced glucuronidation, reduced cardiotoxicity potential |
C-8 (Aglycone) | S | Optimal positioning for topoisomerase II interaction |
C-10 (Aglycone) | S | Stabilizes glycosidic bond orientation |
The industrial synthesis of epirubicin hydrochloride typically starts from 13-dihydrodaunorubicin (daunorubicinol), exploiting stereoselective inversion at C-4′. A key patent (US20070142309A1) outlines a four-step process:
Derivatives focus on modulating pharmacokinetics or overcoming resistance:
Epirubicin hydrochloride manifests as an orange-red crystalline powder, soluble in water (50 mM) and dimethyl sulfoxide (100 mM) [7]. Its aqueous solubility is pH-dependent, diminishing in alkaline conditions due to deprotonation of the amino sugar (pKa ≈ 9.5) [2].
Stability is a critical constraint:
Table 2: Physicochemical Properties of Epirubicin Hydrochloride
Property | Value/Condition | Analytical Method |
---|---|---|
Solubility in Water | 50 mM (25°C) | Equilibrium dissolution |
Solubility in DMSO | 100 mM (25°C) | Equilibrium dissolution |
pKa (Amino group) | 9.4–9.6 | Potentiometric titration |
λmax (UV-Vis) | 477 nm (ε = 11,500 M⁻¹cm⁻¹) | Spectrophotometry |
Degradation t90 (pH 4.5) | >24 months (4°C, dark) | HPLC-UV/PDA |
Degradation t90 (pH 7.0) | ~6 months (4°C, dark) | HPLC-UV/PDA |
Formulation Challenges: Injectable preparations require lyophilization or acidified solutions (pH 3–4) to minimize hydrolysis. Solid-state stability is superior, with degradation primarily via oxidation; antioxidants (e.g., ascorbic acid) or metal chelators (e.g., EDTA) are often incorporated [2]. The crystalline form exhibits higher stability than amorphous solids due to reduced molecular mobility [2] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7